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molecular formula C8H10O2 B1213519 1,2-Benzenedimethanol CAS No. 612-14-6

1,2-Benzenedimethanol

Cat. No. B1213519
M. Wt: 138.16 g/mol
InChI Key: XMUZQOKACOLCSS-UHFFFAOYSA-N
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Patent
US06127371

Procedure details

A mixture of 1.2 benzenedimethanol (1.41 g, 10 mmol), carbontetrabromide (3.648 g, 11 mmol), triphenylphosphine (2.885 g, 11 mmol) in dry methylene chloride (50 ml) was stirred at rt over 2 days under argon. The solvent was removed under reduced pressure and the residue chromotographed (flash silica gel, 1:1 t-butyl methyl ether: hexanes) to afford the title compound as a white solid. (0.99 g, 49%)
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
3.648 g
Type
reactant
Reaction Step One
Quantity
2.885 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9]O)[C:2]([CH2:7][OH:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.C(Br)(Br)(Br)[Br:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[OH:8][CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH2:9][Br:12]

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
C=1(C(=CC=CC1)CO)CO
Name
Quantity
3.648 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
2.885 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt over 2 days under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OCC1=C(CBr)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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